molecular formula C16H21Cl2NO3 B5175292 4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)butan-1-one

4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)butan-1-one

Cat. No.: B5175292
M. Wt: 346.2 g/mol
InChI Key: GCCHDBDFOSSYDP-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)butan-1-one is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group and a dimethylmorpholinyl group attached to a butanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)butan-1-one typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorophenol with 1-bromo-4-chlorobutane to form an intermediate compound. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)butan-1-one involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenoxy)butan-2-one: Lacks the dimethylmorpholinyl group, resulting in different chemical and biological properties.

    4-(2,4-Dichlorophenoxy)-1-(morpholin-4-yl)butan-1-one: Similar structure but without the dimethyl groups on the morpholine ring.

Uniqueness

4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)butan-1-one stands out due to the presence of both the dichlorophenoxy and dimethylmorpholinyl groups, which confer unique chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2NO3/c1-11-9-19(10-12(2)22-11)16(20)4-3-7-21-15-6-5-13(17)8-14(15)18/h5-6,8,11-12H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCHDBDFOSSYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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